molecular formula C9H8FN B2773376 3-Fluoro-2,4-dimethylbenzonitrile CAS No. 1806330-91-5

3-Fluoro-2,4-dimethylbenzonitrile

Cat. No.: B2773376
CAS No.: 1806330-91-5
M. Wt: 149.168
InChI Key: YGTCUMULHAHWDT-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylbenzonitrile is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 3-position and two methyl groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,4-dimethylbenzonitrile typically involves the fluorination of 2,4-dimethylbenzonitrile. One common method is the reaction of 2,4-dimethylbenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in a batch or continuous flow reactor, and the product is purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4-dimethylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

3-Fluoro-2,4-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzonitrile
  • 3-Fluoro-4-methylbenzonitrile
  • 2,4-Dimethylbenzonitrile

Uniqueness

3-Fluoro-2,4-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and methyl groups influences its reactivity and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-2,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTCUMULHAHWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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